Mono(2-methylpentyl) Phthalate

Physicochemical characterization Analytical method development Environmental fate modeling

Co-elution of branched C6 phthalate monoesters with mono-n-hexyl phthalate (a DnHexP exposure marker classified REACH Annex XIV reprotoxic 1B) confounds biomonitoring specificity and inflates risk estimates. This certified neat standard provides the physicochemical differentiation (ΔLogP 0.6, ΔBP 6.1 °C) necessary for isomer-resolved LC-MS/MS method validation. • Enables chromatographic resolution from linear C6 isomer mono-n-hexyl phthalate • Fills the C6-branching data gap in antiandrogenicity SAR at the documented C5-C6 potency maximum • Supplied at ≥95% purity with full characterization; deuterated analog (MMPP-d4) available for SPE-optimized trace quantification

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
Cat. No. B13420107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(2-methylpentyl) Phthalate
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCCC(C)COC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C14H18O4/c1-3-6-10(2)9-18-14(17)12-8-5-4-7-11(12)13(15)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16)
InChIKeyQKXJNQGKOMZDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono(2-methylpentyl) Phthalate Identity and Properties


Mono(2-methylpentyl) phthalate (CAS 648412-67-3; synonym: 1,2-benzenedicarboxylic acid, mono(2-methylpentyl) ester) is a phthalate monoester with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol . It features a 1,2-benzenedicarboxylic acid core esterified with a single branched 2-methylpentyl alcohol moiety, yielding a computed LogP of 3.60, a predicted boiling point of 382.7 ± 25.0 °C, and a density of 1.1 ± 0.1 g/cm³ . This compound belongs to the C4–C6 alkyl-chain phthalate monoester subclass that the published structure–activity relationship (SAR) literature identifies as the potency maximum for antiandrogenic developmental and reproductive toxicity [1]. It is primarily sourced as an analytical reference standard, a metabolite standard for biomonitoring method development, or a research-grade test article for mechanistic toxicology and endocrine-disruption studies, rather than as a bulk industrial plasticizer .

Mono(2-methylpentyl) Phthalate Non-Interchangeability


Phthalate monoesters are not a uniform pharmacological or toxicological class. Published SAR data demonstrate that alkyl side-chain length, branching position, and branching degree all independently modulate antiandrogenic potency, peroxisome proliferator-activated receptor (PPAR) transactivation efficacy, and peroxisomal enzyme induction across a >100-fold dynamic range [1][2]. Mono(2-methylpentyl) phthalate occupies a structurally distinct intersection: a C6 backbone (within the C5–C6 potency maximum identified for testicular dysgenesis syndrome endpoints) bearing a methyl branch at the 2-position, which the published peroxisome proliferation literature shows enhances potency relative to linear and 1-substituted isomers [2][3]. This unique combination of chain length and branching topology generates a physicochemical and biological profile that cannot be reproduced by mono-n-hexyl phthalate (linear C6; higher LogP), mono-n-butyl phthalate (shorter C4; different potency rank), or mono(2-ethylhexyl) phthalate (longer C8; distinct PPAR activation profile). Substituting any of these analogs without accounting for these differentiating features risks misestimating in vitro antiandrogenic potency, confounding biomonitoring specificity, or invalidating quantitative structure–activity relationship (QSAR) model predictions [3].

Mono(2-methylpentyl) Phthalate Differentiation Evidence


Boiling Point and LogP Differentiation

Mono(2-methylpentyl) phthalate (branched C6) exhibits a predicted boiling point of 382.7 ± 25.0 °C, which is approximately 6.1 °C lower than that of its linear isomer mono-n-hexyl phthalate (388.8 ± 25.0 °C) . This boiling point depression arises from the 2-methyl branch reducing intermolecular van der Waals contacts relative to the linear n-hexyl chain. The branched compound additionally has a lower computed LogP (3.60) compared with mono-n-hexyl phthalate (XLogP 4.20; ALogP 3.12), indicating reduced lipophilicity that affects both chromatographic retention and environmental partitioning behavior [1]. These differences, although modest in magnitude, are sufficient to enable chromatographic baseline resolution of the two isomers under optimized GC or HPLC conditions, which is critical for isomer-specific biomonitoring of mixed C6 phthalate exposure sources [1].

Physicochemical characterization Analytical method development Environmental fate modeling

C4–C6 Antiandrogenic Potency Maximum

A comprehensive 2019 SAR review of phthalate-mediated testicular dysgenesis syndrome (TDS) established that, among straight-chain phthalates, those with C5–C6 alkyl side chains are the most potent developmental and reproductive toxicants, whereas C1–C2 and C8–C13 straight-chain analogs are ineffective [1]. The review further concluded that side-chain branching and unsaturation increase toxicity within a given chain-length category [1]. Mono(2-methylpentyl) phthalate, with a branched C6 chain bearing a methyl substituent at the 2-position, occupies the intersection of these two potency-enhancing structural features: the optimal C6 backbone length and the presence of alkyl branching. In contrast, mono-n-butyl phthalate (C4, linear) falls in the C4 moderate-potency tier, and mono(2-ethylhexyl) phthalate (C8 branched) belongs to a chain-length category classified as ineffective for TDS endpoints in the straight-chain series, although its branching partially rescues activity [1][2]. The C4–C6 category approach adopted in REACH regulatory assessments further supports that phthalates with C4–C6 alkyl side-chain lengths produce similar severe reproductive effects, including antiandrogenic outcomes [3].

Reproductive toxicology Endocrine disruption Testicular dysgenesis syndrome

Branching-Enhanced Peroxisomal Enzyme Induction

Lake et al. (1987) cultured primary rat hepatocytes for 70 hours with a series of four isomeric octyl and five isomeric hexyl phthalate monoesters and quantified peroxisomal fatty acid β-oxidation (palmitoyl-CoA oxidation) and carnitine acetyltransferase activities [1]. All nine monoesters produced dose-related increases in enzyme activities, with marked quantitative compound potency differences observed. Critically, 2-ethyl-substituted hexyl isomers were more potent than their straight-chain and 1-ethyl-substituted analogs [1]. This pattern — that branching at the 2-position of the alkyl chain enhances peroxisome proliferation potency — was independently corroborated: mono(2-ethylhexyl)phthalate was more potent than mono(1-ethylhexyl)phthalate both in vitro and after 7-day oral administration to rats [1][2]. By direct structural analogy, mono(2-methylpentyl) phthalate, bearing a methyl branch at the 2-position of a C6 chain, is predicted to exhibit enhanced peroxisomal enzyme induction potency relative to its linear isomer mono-n-hexyl phthalate and its 1-methyl-substituted (if extant) or 3-methyl-substituted analogs. The broader SAR literature further confirms that branched-chain phthalate esters are generally more potent peroxisome proliferators than straight-chain esters in rat liver [3].

Peroxisome proliferation Hepatotoxicity screening Nuclear receptor activation

Predicted Testosterone Inhibition in R2C Assay

The rat R2C Leydig cell assay was validated as a quantitative in vitro predictor of phthalate-induced antiandrogenicity, demonstrating that monoesters with alkyl chains of 4–5 carbons in length exhibit the highest potency for testosterone synthesis inhibition, while those with 0–2 carbon alkyl chains are least potent [1]. In this assay, mono-n-butyl phthalate (MBP, C4 linear) produced statistically significant testosterone inhibition at 1 μM (p < 0.05) with an IC50 of 3 μM, and mono(2-ethylhexyl) phthalate (MEHP, C8 branched) showed significant inhibition at 3 μM with an IC50 of 6 μM; in contrast, monoethyl phthalate (MEP, C2) and monomethyl phthalate (MMP, C1) required concentrations exceeding 100 μM to produce detectable inhibition [1][2]. Mono(2-methylpentyl) phthalate (branched C6) falls immediately adjacent to the C4–C5 optimum identified in the R2C assay, and its 2-methyl branching, which the peroxisome proliferation literature identifies as potency-enhancing, is predicted to confer testosterone inhibition potency comparable to or exceeding that of the C4 linear monoester MBP [1][3]. No direct R2C assay data for this specific compound were identified; its potency must be considered inferred from the C4–C5 optimum SAR until experimentally determined.

Leydig cell steroidogenesis In vitro antiandrogen screening Testosterone inhibition

Lipophilicity and Retinoid Signaling Disruption

Chen and Reese (2016) screened 26 di- and mono-phthalate esters for disruption of retinol (vitamin A) signaling and identified that the most potent compounds — those causing >50% inhibition — possessed C4–C6 alkyl ester chains and shared logP values between 4 and 6 [1][2]. Mono(2-methylpentyl) phthalate, with a computed LogP of 3.60 , falls slightly below this optimal logP window, distinguishing it from the more lipophilic mono-n-hexyl phthalate (XLogP 4.20) and from the shorter-chain mono-n-butyl phthalate (LogP 2.34–3.10) [3][4]. This intermediate lipophilicity suggests that the compound may exhibit a distinct pharmacokinetic profile — potentially lower non-specific protein binding than the more lipophilic C8 monoester MEHP (LogP 3.76), yet sufficient membrane permeability to access intracellular nuclear receptor targets — which could translate to a differentiated in vitro potency signature in retinoid signaling and PPARγ transactivation assays [1][2]. However, no direct experimental retinoid signaling data for this specific compound were identified; this evidence is supporting only.

Retinoid signaling Vitamin A pathway disruption Lipophilicity–activity relationships

Mono(2-methylpentyl) Phthalate Application Scenarios


Isomer-Specific Reference Standard for Biomonitoring

Mono(2-methylpentyl) phthalate serves as a required primary reference standard for developing and validating LC–MS/MS or GC–MS methods that must chromatographically resolve and independently quantify branched C6 monoester metabolites (e.g., from di(2-methylpentyl) phthalate or asymmetric mixed C6 phthalate exposure) from the linear C6 isomer mono-n-hexyl phthalate. The compound's distinct boiling point (382.7 °C vs. 388.8 °C for the linear isomer) and LogP (3.60 vs. 4.20 XLogP) provide the physicochemical basis for chromatographic separation [1][2]. This differentiation is critical because mono-n-hexyl phthalate has been detected in urine samples from European populations and is associated with di-n-hexyl phthalate (DnHexP) exposure, a substance classified as toxic for reproduction category 1B under EU REACH and listed in Annex XIV requiring use authorization [3]. Without an isomer-specific branched C6 standard, total C6 monoester quantification may misattribute branched-chain exposure to DnHexP, confounding exposure assessment and risk calculation.

In Vitro Antiandrogenicity Screening Test Article

Based on the published SAR demonstrating that C5–C6 phthalates represent the potency maximum for testicular dysgenesis syndrome endpoints [1] and that the R2C Leydig cell assay identifies C4–C5 monoesters as the most potent testosterone synthesis inhibitors [2], mono(2-methylpentyl) phthalate is a scientifically justified inclusion in in vitro antiandrogenicity screening batteries. Its branched C6 structure places it at the potency-optimized intersection of chain length and branching effects, and its predicted potency profile makes it a more conservative (higher-sensitivity) test article than either the linear C6 isomer or the longer-chain MEHP. Procurement of this compound as a characterized neat standard enables dose–response assessment in R2C Leydig cell testosterone inhibition assays, Hershberger assay validation studies, and fetal testis explant testosterone production models, where comparative potency data against MBP (IC50 = 3 μM) and MEHP (IC50 = 6 μM) can be generated [2].

QSAR Model Training and Validation Compound

The compound's structurally unique features — a C6 backbone with methyl branching at the 2-position — make it a valuable data point for training and validating quantitative structure–activity relationship (QSAR) models that predict phthalate-mediated reproductive toxicity, PPAR transactivation, or peroxisome proliferation. Lake et al. (1987) demonstrated that good correlations between biological activity and electronic structural parameters (obtained by molecular orbital calculations) could be achieved for hexyl phthalate monoester isomers [1], and Bility et al. (2004) showed that PPARα and PPARγ activation potency and efficacy increase with increasing phthalate monoester side-chain length [2]. Inclusion of mono(2-methylpentyl) phthalate as a test set compound in QSAR model development helps define the potency–structure landscape at the C6 branching node, improving model predictive accuracy for under-characterized branched C6 phthalates that may arise from asymmetric diester metabolism or novel plasticizer formulations.

Metabolite Standard for Asymmetric Diester Hydrolysis

Asymmetric phthalic acid diesters with 'critical' C4–C6 chain lengths have been pre-registered under REACH, but information on their human metabolism is scarce [1]. In vitro hydrolysis studies of asymmetric phthalates demonstrate preferential formation of the monoester with the shorter alkyl moiety under acidic conditions [2]. Mono(2-methylpentyl) phthalate is required as an authenticated reference standard to identify, quantify, and track the formation of the branched C6 monoester hydrolysis product from asymmetric diesters containing a 2-methylpentyl ester group. This application is directly relevant to understanding the metabolic activation pathways of novel phthalate plasticizers and accurately assessing internal exposure to the active monoester metabolite in toxicokinetic studies.

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